

A Comprehensive Technical Guide to the Thermochemical Properties of 2-Fluoropropane

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Compound of Interest

Compound Name: 2-Fluoropropane

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This technical guide provides a detailed overview of the essential thermochemical data for **2-Fluoropropane** (iso-C₃H₇F), a compound of interest in various chemical applications. This document summarizes key quantitative data, outlines the experimental methodologies for their determination, and presents visual representations of relevant processes.

Core Thermochemical Data

The following tables provide a summary of the critical thermochemical properties of **2-Fluoropropane**, compiled from critically evaluated data.

Table 1: Standard Molar Enthalpy of Formation

State	Enthalpy of Formation ($\Delta_f H^\circ$)	Method	Reference
Gas	-290.4 \pm 3.3 kJ/mol	High-temperature hydrogenation in a flow calorimeter	[1]
Gas	-69.4 kcal/mol (~ -290.4 kJ/mol)	Not specified	[2]

Table 2: Molar Entropy and Heat Capacity (Ideal Gas)

Temperature (K)	Molar Entropy (S°) (J/mol·K)	Molar Heat Capacity (C_p) (J/mol·K)	Reference
298.15	295.93	77.24	[3]
300	296.4	77.61	[3]
400	321.4	96.28	[3]
500	345.5	113.6	[3]
600	368.5	128.8	[3]
700	390.2	141.9	[3]
800	410.8	153.1	[3]
900	430.2	162.7	[3]
1000	448.5	170.9	[3]

Table 3: Other Key Physical and Thermochemical Properties

Property	Value	Unit	Source
Molecular Weight	62.09	g/mol	[4]
Normal Boiling Point	262.35	K	[3]
Critical Temperature	410.4	K	[3]
Critical Pressure	4240	kPa	[3]
Acentric Factor	0.2040	[4]	
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	-222.87	kJ/mol	[4]
Ionization Energy	11.1	eV	[2]

Experimental Protocols

The determination of the thermochemical data presented above relies on established experimental techniques. While detailed, step-by-step protocols are often proprietary to the conducting laboratories, this section outlines the principles of the key methodologies employed.

Determination of Enthalpy of Formation

1. High-Temperature Hydrogenation Calorimetry

The enthalpy of formation of **2-Fluoropropane** has been determined using high-temperature hydrogenation in a flow calorimeter[1].

- Principle: This method involves reacting the compound of interest with hydrogen gas at elevated temperatures in a calorimeter. The heat evolved or absorbed during the reaction is measured. By knowing the enthalpies of formation of the products and reactants (except for the target compound), the enthalpy of formation of the target compound can be calculated using Hess's law.
- Generalized Protocol:
 - A precisely measured flow of gaseous **2-Fluoropropane** and a stoichiometric excess of hydrogen are introduced into a reaction vessel within a calorimeter.
 - The mixture is passed over a catalyst (e.g., platinum or palladium) at a high temperature to ensure complete hydrogenation to propane and hydrogen fluoride.
 - The heat of the reaction is determined by measuring the temperature change of a surrounding fluid or through the use of heat-flux sensors.
 - The standard enthalpy of formation is then calculated from the measured heat of reaction and the known standard enthalpies of formation of propane and hydrogen fluoride.

2. Photoionization Mass Spectrometry

Photoionization mass spectrometry is another powerful technique used to determine the enthalpy of formation of gaseous compounds[5].

- Principle: This method involves ionizing the molecule using photons of a specific energy and analyzing the resulting ions. The appearance energy of a fragment ion, combined with the

known heats of formation of the fragment ion and the neutral fragment, allows for the calculation of the parent molecule's enthalpy of formation.

- Generalized Protocol:
 - A sample of **2-Fluoropropane** is introduced into the ionization chamber of a mass spectrometer.
 - The sample is irradiated with a beam of monochromatic photons with tunable energy.
 - The photon energy is gradually increased until the parent ion or a specific fragment ion is detected.
 - The minimum energy required to form the ion (the appearance energy) is measured.
 - The enthalpy of formation is then derived using the appearance energy and the known thermochemical data of the other species in the fragmentation process.

Determination of Heat Capacity and Entropy

Calorimetry

The heat capacity of **2-Fluoropropane** can be determined by calorimetry.

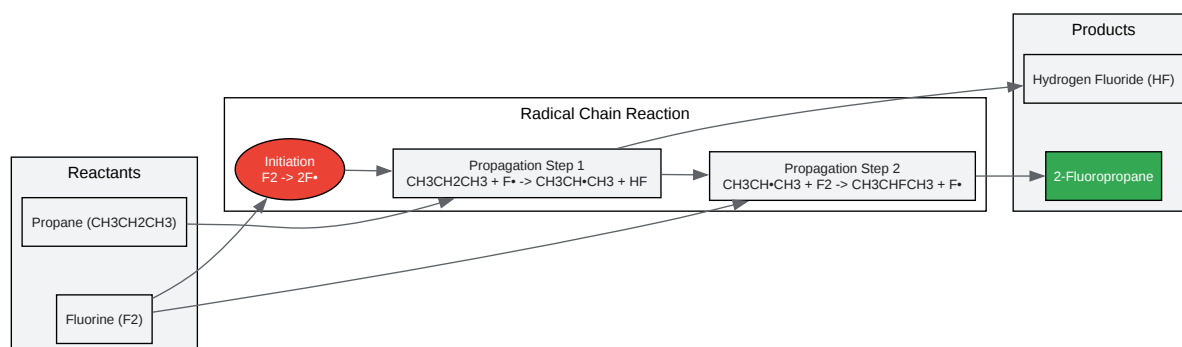
- Principle: Calorimetry directly measures the amount of heat required to change the temperature of a substance by a specific amount. For gases, measurements can be made at constant pressure (C_p) or constant volume (C_v).
- Generalized Protocol (Constant Pressure):
 - A known mass of **2-Fluoropropane** gas is passed through a flow calorimeter at a constant rate.
 - A known amount of heat is supplied to the gas stream.
 - The resulting temperature increase of the gas is measured.

- The heat capacity at constant pressure is calculated by dividing the heat input by the temperature change and the number of moles of the substance.

The standard entropy is then often calculated from the heat capacity data using statistical mechanics, incorporating vibrational frequencies obtained from spectroscopic measurements (e.g., infrared and Raman spectroscopy).

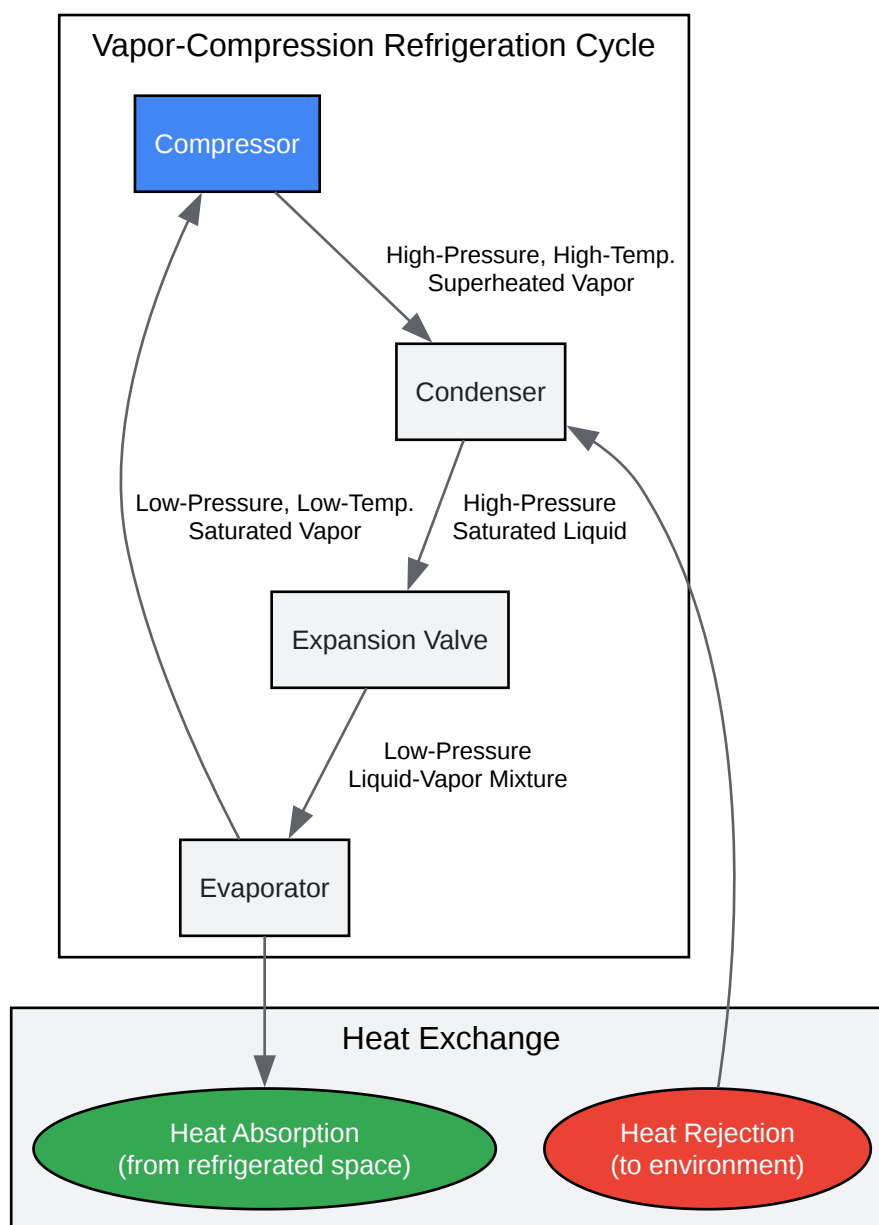
Visualizations

The following diagrams illustrate key processes involving **2-Fluoropropane**.



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Caption: Radical chain mechanism for the synthesis of **2-Fluoropropane** from propane.



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Caption: Generalized vapor-compression refrigeration cycle where **2-Fluoropropane** can be used.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Thermochemical Properties of 2-Fluoropropane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329498#thermochemical-data-for-2-fluoropropane]

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